(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a hydroxybenzylidene group, and a methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a benzaldehyde derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Thiazolidinone derivatives: Compounds with a thiazolidinone ring structure, similar to the core structure of (5Z)-5-(2-hydroxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17NO3S2 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-23-15-8-6-13(7-9-15)10-11-20-18(22)17(25-19(20)24)12-14-4-2-3-5-16(14)21/h2-9,12,21H,10-11H2,1H3/b17-12- |
InChI Key |
XUWJANGTYZTDJH-ATVHPVEESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC=C3O)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3O)SC2=S |
Origin of Product |
United States |
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